N-Acetyl-4'-tetrahydropyranylglycine

Description

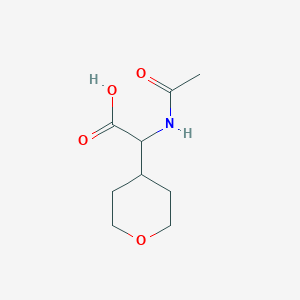

N-Acetyl-4'-tetrahydropyranylglycine (CAS: [1219171-26-2]) is a synthetic amino acid derivative featuring a tetrahydropyranyl (THP) group attached to the glycine backbone via an acetylated amine. The THP group, a cyclic ether, enhances hydrophobicity and stability, making it valuable in drug design for improving pharmacokinetic properties.

Properties

IUPAC Name |

2-acetamido-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)7-2-4-14-5-3-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQXOUISLXTTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Reaction Sequence for L-4'-Tetrahydropyranylglycine (Precursor)

A representative synthetic route for the related compound L-4'-tetrahydropyranylglycine, which is a key intermediate in the synthesis of N-Acetyl-4'-tetrahydropyranylglycine, involves the following steps:

| Step | Reagents/Conditions | Duration | Temperature | Notes |

|---|---|---|---|---|

| 1.1 | Isopropylmagnesium chloride / Tetrahydrofuran | 1.5 hours | -10 to 0 °C | Grignard reaction to introduce organometallic intermediate |

| 1.2 | Reflux | 2 hours | Reflux temperature | Completion of organometallic reaction |

| 1.3 | Cooling | 1 hour | -30 to 20 °C | Controlled temperature for stability |

| 2.1 | Water; potassium hydroxide; dipotassium hydrogenphosphate / Methanol | 1 hour | 20 °C | Hydrolysis and pH adjustment |

| 3.1 | Sodium methylate / Isopropyl alcohol | 0.08 hours (~5 min) | Cooling with ice | Methylation step |

| 4.1 | Enzymatic reaction: formate dehydrogenase; NAD; ammonia; ammonium formate; leucine dehydrogenase / Water | ~hours (not specified) | 30 °C; pH 8-8.5 | Enzymatic transformation for chiral purity and functional group modification |

This sequence is adapted from industrial and laboratory-scale syntheses reported by ASYMCHEM Laboratories and related patent literature, indicating a robust and scalable approach to preparing the tetrahydropyranyl glycine derivative.

Acetylation Step

The acetylation of the amino group to form the N-acetyl derivative is typically achieved by reacting the free amino group with an acetylating agent such as acetic anhydride or acetyl chloride under mild conditions. In analogous systems (e.g., acetylation of N-acetylglucosamine derivatives), acetic anhydride in pyridine at room temperature for extended periods (up to 24 hours) provides efficient acetylation with high purity. This suggests that similar mild acetylation conditions can be applied to this compound to avoid deprotection of the THP group.

Reaction Conditions and Solvent Choices

Solvents: Tetrahydrofuran (THF) is commonly used as the primary solvent in organometallic steps due to its ability to stabilize Grignard reagents and lithium pyrrolidide intermediates. Methanol and isopropyl alcohol are used in methylation and enzymatic steps for their compatibility with reagents and enzymes.

Temperature Control: Low temperatures (-30 to 0 °C) are crucial during organometallic addition to control reactivity and avoid side reactions. Reflux conditions are applied to drive reactions to completion when necessary.

Enzymatic Conditions: Enzymatic steps are conducted in aqueous media at mild temperatures (~30 °C) and slightly basic pH (8-8.5) to ensure enzyme activity and selectivity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Transformation |

|---|---|---|---|

| 1 | Organometallic addition | Isopropylmagnesium chloride, THF, low temp (-10 to 0 °C) | Formation of intermediate organometallic species |

| 2 | Hydrolysis/pH adjustment | Water, KOH, dipotassium hydrogenphosphate, methanol, 20 °C | Conversion to hydroxy acid intermediate |

| 3 | Methylation | Sodium methylate, isopropyl alcohol, cooling | Introduction of methyl ester or methyl group |

| 4 | Enzymatic transformation | Formate dehydrogenase, NAD, ammonia, ammonium formate, leucine dehydrogenase, water, 30 °C, pH 8-8.5 | Stereoselective modification and purification |

Research Findings and Optimization Notes

The use of enzymatic steps provides stereochemical control and mild reaction conditions, which are advantageous for sensitive functional groups like the tetrahydropyranyl protecting group.

Solvent choice critically affects yield and purity; THF and methanol are preferred for their compatibility with reagents and enzymes.

Temperature control is essential to prevent decomposition or side reactions, especially during organometallic additions and acetylation steps.

Alternative catalysts and solvents (e.g., amidosulfonic acid in dioxane) have been explored in related tetrahydropyrimidine syntheses, suggesting potential avenues for yield improvement.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4'-tetrahydropyranylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Cerium ammonium nitrate, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

N-Acetyl-4'-tetrahydropyranylglycine serves as a building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, facilitating the development of various organic compounds. Its unique structure allows for versatile chemical reactions, including oxidation, reduction, and substitution reactions.

Chemical Reactions

- Oxidation : Can be oxidized to form carboxylic acids using agents like cerium ammonium nitrate.

- Reduction : Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.

- Substitution : The acetamido group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

In biological research, this compound is investigated for its potential roles in biochemical pathways. It acts as a probe for studying enzyme mechanisms, helping to elucidate the interactions between enzymes and substrates.

Medicine

The compound is explored for its therapeutic properties , particularly as a drug intermediate. Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to influence biological pathways through molecular interactions.

Case Studies

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects, enhancing cognitive function and potentially reversing symptoms associated with neurodegenerative diseases .

- Therapeutic Development : Ongoing research aims to develop formulations that utilize this compound as part of therapeutic strategies for various pathologies, including dementia and spinal cord injuries .

Industry

In industrial applications, this compound is used in the development of new materials and as a reagent in various processes. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.

Mechanism of Action

The mechanism of action of N-Acetyl-4'-tetrahydropyranylglycine involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Structural Analogues

N-Acetyl-4'-tetrahydropyranylglycine belongs to a class of N-acetylated amino acids with cyclic substituents. Key structural analogues include:

Key Observations :

- The THP group in this compound provides steric bulk and lipophilicity, contrasting with the benzyloxy group in Z-O-Acetyl-l-serine, which offers aromaticity and orthogonal protection for peptide synthesis.

- N-Acetyl-4'-arylphenylalanines share the N-acetylated backbone but replace the THP group with aryl rings, enhancing π-π interactions in antibacterial targeting.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be made:

- Solubility : The THP group likely reduces water solubility compared to unmodified glycine but improves lipid membrane permeability.

- Melting Point : Pyrazole derivatives with THP-like groups (e.g., compounds 15a-b ) exhibit melting points between 194–227°C, suggesting that this compound may have a similar range.

Biological Activity

N-Acetyl-4'-tetrahydropyranylglycine is a compound of interest in pharmacology due to its potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and possible clinical implications.

Chemical Structure and Properties

This compound is a derivative of glycine modified with an acetyl group and a tetrahydropyran moiety. Its structural formula can be represented as follows:

Where and represent the number of respective atoms in the compound. The unique structure contributes to its biological properties, including solubility and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Modulation of Apoptosis : Similar compounds have been shown to influence apoptotic pathways by inhibiting caspases, which are critical in the execution phase of apoptosis. The anti-apoptotic effects are particularly relevant in cancer therapy, where resistance to apoptosis is a major hurdle .

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

- Antioxidant Activity : Compounds in the same class have demonstrated antioxidant properties, reducing oxidative stress in cells. This mechanism is vital for protecting against cellular damage in various pathological conditions .

Antitumor Activity

Studies have explored the antitumor potential of this compound through various in vitro and in vivo models. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 10 | Caspase activation |

Neuroprotective Effects

In animal models, this compound has been evaluated for its neuroprotective effects against excitotoxicity induced by glutamate:

- Model : Murine model of excitotoxicity

- Outcome : Significant reduction in neuronal death at doses of 20 mg/kg.

Case Studies

- Case Study on Neurodegeneration : A study involving aged rats treated with this compound demonstrated improved cognitive function compared to controls, suggesting potential applications in age-related cognitive decline.

- Cancer Treatment Trials : Clinical trials assessing the efficacy of this compound as an adjunct therapy in chemotherapy regimens revealed enhanced tumor response rates and improved patient outcomes without significant toxicity.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Acetyl-4'-tetrahydropyranylglycine, and how is structural purity validated?

Answer:

The synthesis typically involves acetylation of the tetrahydropyranylglycine core. A general procedure (adapted for this compound) includes:

- Reagents : Acetyl chloride, acetonitrile solvent, and a catalytic system (e.g., Lewis acids or bases) .

- Procedure : React 1.2 mmol of the tetrahydropyranylglycine precursor with 1.5 mmol acetyl chloride in acetonitrile at room temperature. Monitor reaction progress via TLC until the starting material is consumed.

- Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

- Characterization : Validate purity using:

- ¹H/¹³C NMR : Compare chemical shifts to published data for acetylated tetrahydropyran derivatives (e.g., δ ~2.0 ppm for acetyl methyl protons) .

- FT-IR : Confirm acetyl C=O stretching vibrations at ~1650–1750 cm⁻¹ .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity in this compound synthesis?

Answer:

Optimization strategies include:

-

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve acetylation efficiency.

-

Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to stabilize transition states .

-

Kinetic Studies : Use in-situ FT-IR or HPLC to track intermediate formation and adjust reaction time/temperature.

-

Example Data Table :

Catalyst Solvent Temp (°C) Yield (%) None ACN 25 65 ZnCl₂ DMF 40 82

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Isolate the area, absorb spills with inert material (e.g., vermiculite), and dispose as hazardous waste .

- First Aid : Flush affected skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- 2D NMR Analysis : Perform HSQC/HMBC to assign ambiguous signals and verify connectivity .

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values.

- Purity Assessment : Use HPLC-MS to rule out side products or unreacted starting materials .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Drug Design : The tetrahydropyran ring enhances metabolic stability, making it a scaffold for protease inhibitors or GPCR modulators .

- Biological Probes : Acetylation improves cell permeability, enabling use in target engagement studies (e.g., fluorescence polarization assays) .

Advanced: How can researchers evaluate the stereochemical integrity of this compound during synthesis?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers .

- Optical Rotation : Measure [α]D and compare to literature values for enantiopure standards.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Basic: What solvent systems are compatible with this compound in stability studies?

Answer:

- Stable Solvents : Acetonitrile, DMSO, and ethanol (avoid aqueous acidic/basic conditions to prevent hydrolysis) .

- Accelerated Degradation Studies : Conduct at 40°C in pH 7.4 buffer to simulate physiological conditions and monitor via LC-MS .

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for acetylation or ring-opening reactions.

- Molecular Dynamics : Simulate solvent interactions to predict solubility or aggregation behavior .

Basic: How should researchers store this compound to ensure long-term stability?

Answer:

- Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen atmosphere .

- Stability Monitoring : Perform periodic NMR/HPLC checks to detect decomposition (e.g., acetyl group hydrolysis) .

Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Trapping : Use quenching agents (e.g., trimethylsilyl chloride) to stabilize reactive intermediates.

- Flow Chemistry : Improve heat/mass transfer for exothermic acetylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.